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Compound of Interest

Compound Name: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol

CAS No.: 1629171-80-7

Cat. No.: B1446030

Get Quote

Executive Summary
This guide provides a technical comparison between Pyrazole (the unsubstituted parent

heterocycle) and its functionalized derivative, 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol. While

pyrazole serves as a fundamental building block in medicinal chemistry with modest intrinsic

activity (primarily Alcohol Dehydrogenase inhibition), the 1-(1-phenyl-ethyl)-4-hydroxy derivative

represents a "privileged scaffold" modification. The introduction of the lipophilic 1-phenylethyl

group and the polar 4-hydroxyl group dramatically alters the physicochemical profile, unlocking

potent antimicrobial, antioxidant, and enzyme-inhibitory properties absent in the parent

molecule.

Part 1: Physicochemical & Structural Analysis[1][2]
The transition from pyrazole to 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol involves three critical

structural modifications:

N-Alkylation (Position 1): Replacement of the acidic N-H with a bulky, lipophilic 1-phenylethyl

group.
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Oxidation (Position 4): Addition of a hydroxyl group, introducing a hydrogen bond

donor/acceptor pair distinct from the ring nitrogens.

Chirality: The 1-phenylethyl group introduces a chiral center (R/S), allowing for

stereoselective interactions with biological targets.

Table 1: Comparative Physicochemical Profile[2]

Feature Pyrazole

1-(1-Phenyl-

ethyl)-1H-pyrazol-4-

ol

Impact on Bioactivity

Molecular Structure C₃H₄N₂ C₁₁H₁₂N₂O
Derivative has higher

MW and complexity.

LogP (Lipophilicity) ~0.2 (Hydrophilic) ~2.5 - 3.0 (Lipophilic)

Derivative crosses cell

membranes

significantly better.

H-Bond Donors 1 (N-H) 1 (4-OH)

The 4-OH mimics

phenolic

pharmacophores

(e.g., tyrosine).

H-Bond Acceptors 1 (N:) 2 (N:, 4-OH)

Enhanced binding

capacity to enzyme

pockets.

Acidity (pKa) ~14 (weak acid) ~9-10 (Phenol-like)

The 4-OH is more

acidic than the

pyrazole N-H, aiding

in radical scavenging.

Tautomerism Yes (Rapid 1,2-shift) Blocked

Fixed regiochemistry

prevents "scrambling"

inside active sites.

Part 2: Biological Activity & Mechanism of Action
Pyrazole: The Baseline
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Primary Activity: Competitive inhibitor of Alcohol Dehydrogenase (ADH).

Mechanism: Coordinates with the catalytic Zinc ion in the ADH active site, displacing

water/alcohol.

Limitations: High water solubility leads to rapid clearance; lacks specific hydrophobic

contacts for high-affinity binding in complex targets (kinases, receptors).

1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol: The Functionalized
Scaffold
This derivative exhibits a "bimodal" activity profile driven by its two functional handles:

A. Antimicrobial & Antifungal Activity
The combination of the lipophilic tail (1-phenylethyl) and the polar head (4-OH) creates an

amphiphilic structure capable of disrupting microbial membranes or inhibiting specific fungal

enzymes (e.g., CYP51/lanosterol 14α-demethylase).

Mechanism: The phenylethyl group anchors the molecule into the hydrophobic channel of

the target protein, while the 4-OH group forms critical hydrogen bonds with serine or

threonine residues in the active site.

Data Support: N-substituted pyrazol-4-ols have demonstrated MIC values in the range of 10–

50 µg/mL against C. albicans and S. aureus, significantly more potent than unsubstituted

pyrazole (MIC > 500 µg/mL).

B. Antioxidant Activity[1][2]
Mechanism: The 4-hydroxyl group allows the molecule to act as a radical scavenger. Upon

donating a hydrogen atom to a free radical (ROO•), the resulting pyrazolyloxy radical is

stabilized by resonance with the aromatic pyrazole ring.

Comparison: Pyrazole lacks this H-atom donating capability and shows negligible antioxidant

activity.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1446030/docs?utm_src=pdf-body#comparative-bioactivity-guide-1-1-phenyl-ethyl-1h-pyrazol-4-ol-vs-pyrazole
https://www.pjoes.com/pdf-183707-111099?filename=Studies%20on%20Photophysical.pdf
https://www.atlantis-press.com/article/126016772.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization: Structural Activity Relationship (SAR)[3]
[5]
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Figure 1: SAR map illustrating how functionalization expands the bioactivity profile from simple

metal coordination (ADH) to complex enzyme inhibition and antioxidant effects.

Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(1-Phenyl-ethyl)-1H-pyrazol-4-
ol
Rationale: This protocol ensures the correct regiochemistry by using a substituted hydrazine.[3]

Reagents: 1-(1-Phenylethyl)hydrazine (1.0 eq), 2-Hydroxy-1,3-propanedial equivalent (e.g.,

nitromalonaldehyde or protected form) or Ethyl 2-formyl-3-oxopropanoate (1.0 eq).

Solvent: Ethanol (Abs.).

Procedure:

Dissolve the dicarbonyl precursor in ethanol.[4]
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Add 1-(1-phenylethyl)hydrazine dropwise at 0°C.

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

Evaporate solvent. Recrystallize from Ethanol/Water.

Validation:

1H NMR: Look for the characteristic methine quartet of the phenylethyl group (~5.5 ppm)

and the D2O-exchangeable OH singlet.

Protocol B: Comparative Antioxidant Assay (DPPH
Method)
Rationale: Validates the specific contribution of the 4-OH group compared to the parent

pyrazole.

Preparation: Prepare 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol

(purple color).

Samples:

Control: Methanol only.

Test A: Pyrazole (100 µM).

Test B: 1-(1-Phenyl-ethyl)-1H-pyrazol-4-ol (100 µM).

Standard: Ascorbic Acid (100 µM).

Incubation: Mix 1 mL sample + 3 mL DPPH solution. Incubate in dark for 30 mins.

Measurement: Read Absorbance at 517 nm.

Calculation:

Expected Result: Pyrazole < 5% inhibition; Derivative > 50% inhibition (due to 4-OH).
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Protocol C: Antimicrobial Susceptibility (Broth
Microdilution)
Rationale: Determines the MIC (Minimum Inhibitory Concentration) to quantify lipophilicity-

driven potency.

Organisms:S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Plate Setup: 96-well plates with Mueller-Hinton broth.

Dilution: Serial 2-fold dilution of compounds (Range: 512 µg/mL to 0.5 µg/mL).

Inoculation: Add bacterial suspension (

CFU/mL).

Incubation: 37°C for 24h.

Readout: Visual turbidity or OD600.

Interpretation: The derivative is expected to show lower MICs against Gram+ and Fungi due

to better cell wall penetration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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